2-(Azidomethyl)thiophene
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Overview
Description
2-(Azidomethyl)thiophene is an organic compound that belongs to the class of azides and thiophenes. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The azide group is characterized by the presence of three nitrogen atoms connected in a linear arrangement. The combination of these two functional groups in this compound makes it a compound of interest in various fields of research, including organic synthesis and materials science.
Mechanism of Action
Target of Action
The primary targets of 2-(Azidomethyl)thiophene are enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets, the COX and LOX enzymes, by binding to their active sites . This interaction inhibits the enzymes’ activity, leading to a decrease in the production of pro-inflammatory mediators .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX and LOX enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This results in the suppression of the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation at the cellular level . By inhibiting the production of pro-inflammatory mediators, this compound can reduce inflammation and alleviate symptoms associated with inflammatory conditions .
Biochemical Analysis
Biochemical Properties
2-(Azidomethyl)thiophene is a thiophene derivative, a class of compounds known for their wide range of biological effects . Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Cellular Effects
Thiophene derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some thiophene derivatives have shown anti-proliferative effects against cancer cells
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)thiophene typically involves the introduction of an azide group into a thiophene ring. One common method is the nucleophilic substitution reaction where a halomethylthiophene reacts with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide group.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)thiophene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form other functionalized thiophenes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the azide group under appropriate conditions.
Major Products:
Oxidation: Nitrothiophenes.
Reduction: Aminomethylthiophenes.
Substitution: Various functionalized thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(Azidomethyl)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The azide group can be transformed into various functional groups, making it a versatile building block.
Biology: The compound can be used in bioconjugation reactions, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
2-(Azidomethyl)furan: Similar structure but with an oxygen atom in the ring instead of sulfur.
2-(Azidomethyl)pyrrole: Contains a nitrogen atom in the ring.
2-(Azidomethyl)benzene: Lacks the heterocyclic ring structure.
Uniqueness: 2-(Azidomethyl)thiophene is unique due to the presence of both the azide group and the sulfur-containing thiophene ring. This combination imparts distinct chemical reactivity and electronic properties, making it valuable in various applications, particularly in materials science and organic synthesis.
Properties
IUPAC Name |
2-(azidomethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-8-7-4-5-2-1-3-9-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAXHPYIMRBUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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